molecular formula C17H19N5 B11779976 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11779976
M. Wt: 293.4 g/mol
InChI Key: XITALQMGHNLDMH-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The structure of this compound features a triazolopyridazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . The reaction is usually carried out in the presence of a catalyst and under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazolopyridazine core or the piperidine ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the piperidine and p-tolyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

6-(4-methylphenyl)-3-piperidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H19N5/c1-12-4-6-13(7-5-12)15-8-9-16-19-20-17(22(16)21-15)14-3-2-10-18-11-14/h4-9,14,18H,2-3,10-11H2,1H3

InChI Key

XITALQMGHNLDMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCCNC4)C=C2

Origin of Product

United States

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